molecular formula C16H14N2O4 B1666007 Amlexanox CAS No. 68302-57-8

Amlexanox

Katalognummer B1666007
CAS-Nummer: 68302-57-8
Molekulargewicht: 298.29 g/mol
InChI-Schlüssel: SGRYPYWGNKJSDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Amlexanox involves the reaction of 6-isopropyl-4-oxo-4H-1-benzopyran-3-carbonitrile with morpholine and DMF in hot water to give 2-amino-6-isopropyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde. This is then cyclized with ethyl cyanoacetate by means of piperidine in refluxing ethanol yielding ethyl 2-amino-7-isopropyl-1-azaxanthone-3-carboxylate .


Molecular Structure Analysis

The crystal structure of Amlexanox in complex with GRK1, a closely related GRK with 55% sequence identity to GRK5 in its kinase domain, was solved, providing molecular insights into how this compound interacts with GRKs and likely other protein kinases .


Chemical Reactions Analysis

Amlexanox displays an in vitro IC 50 of 0.8 ± 0.1 and 5.8 ± 0.8 µM toward TBK1 and IKKε, respectively . Two analogs of Amlexanox were synthesized in which the carboxylic acid was reduced to a primary alcohol or removed .


Physical And Chemical Properties Analysis

Amlexanox has a molecular formula of C16H14N2O4 and a molecular weight of 298.29 g/mol . It is an odorless, white to yellowish-white powder .

Wissenschaftliche Forschungsanwendungen

Atopic Conditions

  • Summary of Application : Amlexanox has been used in the treatment of atopic conditions . It has been legally utilized and administered in Japan as a treatment for allergy-induced asthma .
  • Methods of Application : Amlexanox is produced in tablets of 25 mg or 50 mg and is typically administered orally .
  • Results or Outcomes : Previous studies have demonstrated its efficacy in treating asthma and allergic reactions, including allergic rhinitis .

Metabolic Disease

  • Summary of Application : Amlexanox’s immune modulatory effects have been the subject of studies which have repurposed the drug for potential therapeutic applications in metabolic disease .
  • Results or Outcomes : Amlexanox improves blood sugar levels primarily by targeting insulin resistance, a key factor in metabolic disease. It enhances insulin sensitivity, allowing cells to respond more effectively to insulin signals and facilitating glucose uptake .

Inflammatory Disease

  • Summary of Application : Amlexanox has been repurposed for potential therapeutic applications in inflammatory disease .
  • Results or Outcomes : Amlexanox has been shown to be useful through its evidence downregulation of the immune system and attenuation of downstream TBK1 signaling .

Asthma

  • Summary of Application : Amlexanox has been used as a treatment for asthma, a chronic pulmonary disease characterized by inflammation of the lower respiratory tract .
  • Methods of Application : Amlexanox is produced in tablets of 25 mg or 50 mg and is typically administered orally .
  • Results or Outcomes : Previous studies have demonstrated its efficacy in treating asthma .

Type II Diabetes

  • Summary of Application : Amlexanox has been used in the treatment of Type II diabetes .
  • Results or Outcomes : Amlexanox improves blood sugar levels primarily by targeting insulin resistance, a key factor in Type II diabetes .

Obesity

  • Summary of Application : Amlexanox has been used in the treatment of obesity .
  • Results or Outcomes : Amlexanox promotes reversible weight loss by influencing multiple mechanisms involved in metabolism and appetite regulation .

Safety And Hazards

Amlexanox is harmful if swallowed . It may cause a slightly painful stinging or burning sensation, nausea, or diarrhea . In case of skin contact, it is advised to wash skin with soap and plenty of water .

Zukünftige Richtungen

Amlexanox has been the subject of studies which have repurposed the drug for potential therapeutic applications in metabolic and inflammatory disease . It has been shown to improve the insulin signaling pathway in hepatocytes, which further demonstrates promise as a future therapeutic for metabolic disease . It has also been shown to improve diet-induced hypertriglyceridemia and hypercholesterolemia in Western diet–fed mice and protects against atherogenesis .

Eigenschaften

IUPAC Name

2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-7(2)8-3-4-12-9(5-8)13(19)10-6-11(16(20)21)14(17)18-15(10)22-12/h3-7H,1-2H3,(H2,17,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRYPYWGNKJSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022595
Record name Amlenanox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amlexanox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.46e-01 g/L
Record name Amlexanox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

As a benzopyrano-bipyridine carboxylic acid derivative, amlexanox has anti-inflammatory and antiallergic properties. It inhibits chemical mediatory release of the slow-reacting substance of anaphylaxis (SRS-A) and may have antagonistic effects on interleukin-3. When cells are under stress, they release an inactive form of human fibroblast growth factor 1 (FGF-1), a potent mitogen (entity that causes mitosis). Amlexanox binds to FGF1, increasing its conformational stability, sterically blocking Cu(2+) induced oxidation which normally leads to activation of FGF-1.
Record name Amlexanox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01025
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Amlexanox

CAS RN

68302-57-8
Record name Amlexanox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68302-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amlexanox [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068302578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amlexanox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01025
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amlenanox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68302-57-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMLEXANOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRL1C2459K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Amlexanox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amlexanox
Reactant of Route 2
Amlexanox
Reactant of Route 3
Amlexanox
Reactant of Route 4
Amlexanox
Reactant of Route 5
Amlexanox
Reactant of Route 6
Amlexanox

Citations

For This Compound
3,020
Citations
J Bell - Clinical drug investigation, 2005 - Springer
… Within 24 hours of application, 17% ± 12% of the amlexanox dose had been excreted in the urine as amlexanox and its conjugates (7.8%), the amlexanox hydroxylated metabolite, M-1 (…
Number of citations: 127 link.springer.com
C Bailly - Biochemical Pharmacology, 2022 - Elsevier
Amlexanox (AMX) is an azoxanthone drug used for decades for the treatment of mouth aphthous ulcers and now considered for the treatment of diabetes and obesity. The drug is …
Number of citations: 10 www.sciencedirect.com
KT Homan, E Wu, A Cannavo, WJ Koch, JJG Tesmer - Molecules, 2014 - mdpi.com
… was amlexanox, an FDA-approved anti-inflammatory, anti-allergic immunomodulator. The crystal structure of amlexanox … Amlexanox was also able to inhibit myocyte enhancer factor 2 …
Number of citations: 52 www.mdpi.com
H Makino, T Saijo, Y Ashida, H Kuriki… - International Archives of …, 1987 - karger.com
… In the study reported here, we investigated the effects of amlexanox on the cAMP content of rat peritoneal mast cells to clarify the mechanism by which amlexanox inhibits hista mine …
Number of citations: 127 karger.com
J Qi, Z Zhou, CW Lim, JW Kim, B Kim - Toxicology and Applied …, 2019 - Elsevier
… the protective mechanism of amlexanox in acetaminophen (… ALI and were orally administrated with amlexanox (25, 50 and … Taken together, our findings suggest that amlexanox exerts …
Number of citations: 20 www.sciencedirect.com
W Meng, Y Dong, J Liu, Z Wang, X Zhong, R Chen… - Trials, 2009 - Springer
… The aim of this study was to explore the effectiveness of amlexanox oral … amlexanox oral adhesive tablets in order to analyse the difference between the two dosage forms of amlexanox. …
Number of citations: 87 link.springer.com
A Dosanjh, CY Won - The Yale journal of biology and medicine, 2020 - ncbi.nlm.nih.gov
… /day of amlexanox. Furthermore, it was demonstrated that when amlexanox is administered to … the administration of amlexanox is any known hypersensitivity to amlexanox itself or other …
Number of citations: 10 www.ncbi.nlm.nih.gov
TS Beyett, X Gan, SM Reilly, L Chang, AV Gomez… - Molecular …, 2018 - ASPET
… We demonstrate in vitro that the carboxylic acid on amlexanox strongly … amlexanox interacts with this family of kinases and to interpret these results, the cocrystal structure of amlexanox …
Number of citations: 35 molpharm.aspetjournals.org
Y Han, R Hou, X Zhang, H Liu, Y Gao, X Li, R Qi… - … et Biophysica Acta (BBA …, 2020 - Elsevier
… .7 cells, the mechanism of amlexanox against classical inflammation is … of amlexanox on LPS-treated macrophages and in a mouse model of endotoxemia. We found that amlexanox …
Number of citations: 10 www.sciencedirect.com
A Khandwala, RG Van Inwegen, MR Charney… - Oral Surgery, Oral …, 1997 - Elsevier
… to 5% Amlexanox paste. No significant irritation or sensitization was associated with 5% Amlexanox paste. Pharmacokinetic studies indicated that systemic levels of Amlexanox are most …
Number of citations: 70 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.